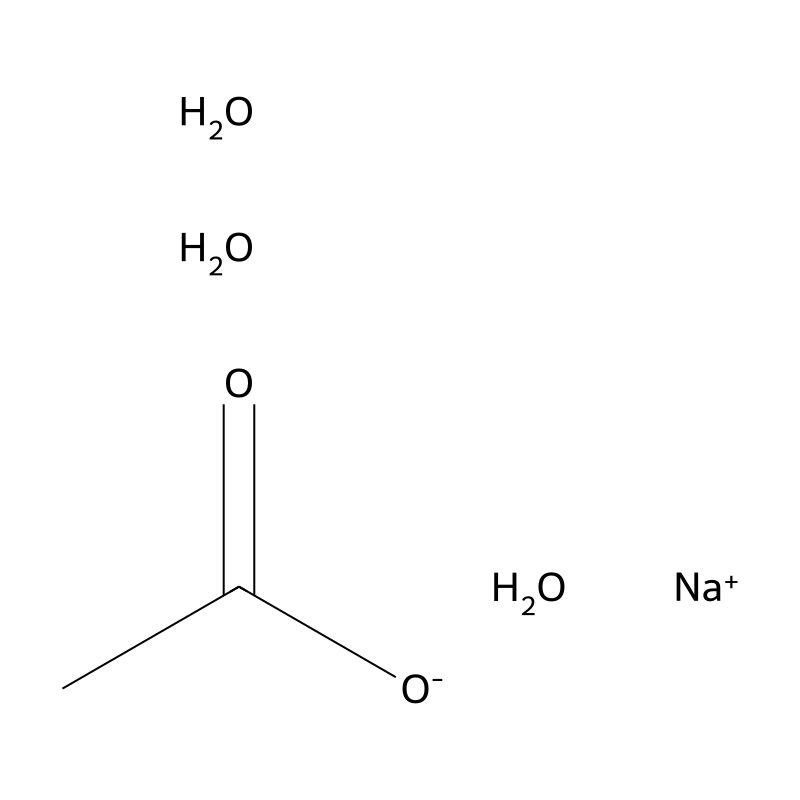

Sodium acetate trihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water, g/100ml at 20 °C: 46.5

Synonyms

Canonical SMILES

Isomeric SMILES

Thermal Energy Storage:

- Highly attractive for storing thermal energy: SAT boasts a high latent heat of fusion, meaning it absorbs or releases a significant amount of heat during its phase change from solid to liquid and vice versa . This property makes it a valuable material for thermal energy storage applications, including domestic hot water systems, solar energy collection, and waste heat recovery .

Buffer Solution:

- Maintaining optimal pH: SAT finds use as a buffer solution in biological and chemical research. It helps maintain a constant pH range by neutralizing small changes in acidity or alkalinity, creating a stable environment for various experiments .

Crystallization Studies:

- Understanding crystallization processes: SAT serves as a model system in studying crystallization processes due to its well-defined phase transitions and the ability to control its properties through additives . This knowledge helps researchers design and optimize crystallization processes in various fields, including drug discovery and materials science.

Investigating Material Properties:

- Analyzing thermal conductivity and phase change: SAT is often used to investigate the thermal conductivity and phase change behavior of materials. By incorporating SAT into composite materials, researchers can study how different factors, such as the presence of additives or external stimuli, influence these properties .

Development of Novel Materials:

Sodium acetate trihydrate is a crystalline compound with the chemical formula . It appears as a white, deliquescent powder that is moderately soluble in water. This compound is formed when sodium acetate, an inorganic salt, combines with three molecules of water. The molar mass of sodium acetate trihydrate is approximately 82.034 g/mol, and it has a melting point of about 58 °C (136.4 °F) at which it dissolves in its water of crystallization

Sodium acetate trihydrate can be synthesized through several methods: Research on the interactions of sodium acetate trihydrate with other compounds reveals its potential as a versatile reagent in organic synthesis and biochemical applications. Its ability to act as both an acid and a base allows it to participate in various reactions, including esterification and buffering systems. Studies indicate that its interactions with organic solvents can enhance solubility and reactivity, making it valuable for synthesizing pharmaceuticals and other organic compounds . Moreover, its thermal properties have been extensively studied for applications in thermal energy storage systems. Sodium acetate trihydrate shares similarities with other metallic acetates but possesses unique characteristics that distinguish it: Sodium acetate trihydrate's ability to form supersaturated solutions and release heat upon crystallization sets it apart from these similar compounds, making it particularly useful for thermal applications such as heating pads and hand warmers .

Compound Chemical Formula Unique Features Potassium Acetate Higher solubility; used as a food preservative Calcium Acetate Used primarily in food applications; less soluble Magnesium Acetate Acts as a drying agent; more hygroscopic Lithium Acetate Used in lithium-ion batteries; unique ionic properties

Physical Description

Anhydrous:White, odourless, granular, hygroscopic powder

White hygroscopic solid; [ICSC] Colorless odorless hygroscopic solid; [CHEMINFO] White odorless crystalline powder; [MSDSonline]

WHITE HYGROSCOPIC CRYSTALLINE POWDER.

Color/Form

Colorless

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

1.5 g/cm³

Odor

Melting Point

328 °C

UNII

NVG71ZZ7P0

Related CAS

127-09-3 (anhydrous)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 288 of 292 companies (only ~ 1.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Therapeutic Uses

/FORMER USE/: HYOSCYAMUS SODIUM ACETATE, & PHENOBARBITAL ELIXIR COMBINES SMOOTH MUSCLE ANTISPASMODIC ACTION OF ... HYOSCYAMUS, WITH URINARY ALKALINIZING & DIURETIC EFFECTS OF SODIUM ACETATE, & SEDATIVE EFFECTS OF PHENOBARBITAL. /IT IS/ USED IN MANAGEMENT OF CYSTITIS & FOR BLADDER IRRITATION.

DOSAGE OF ELIXIR OF HYOSCYAMUS CMPD /CONTAINING SODIUM ACETATE & PHENOBARBITAL/ IS 5 ML GIVEN 3 TIMES DAILY BEFORE MEALS.

... /SODIUM ACETATE/ HAS BEEN USED FOR PARENTERAL THERAPY OF ACIDOTIC CONDITIONS. IT IS BOTH A SYSTEMIC & URINARY ALKALIZER. /SODIUM ACETATE TRIHYDRATE, USP/

For more Therapeutic Uses (Complete) data for SODIUM ACETATE (8 total), please visit the HSDB record page.

Mechanism of Action

Vapor Pressure

Impurities

Other CAS

Absorption Distribution and Excretion

Both the sodium and bicarbonate ions are excreted mainly in the urine. Some sodium is excreted in the feces, and small amounts may also be excreted in saliva, sweat, bile and pancreatic secretions.

Metabolism Metabolites

THE ACETATE ION IS RAPIDLY & COMPLETELY METABOLIZED BY BODY, & CONSEQUENTLY ADMIN OF SODIUM ACETATE IS EVENTUALLY EQUIVALENT TO GIVING SODIUM BICARBONATE. /SODIUM ACETATE TRIHYDRATE, USP/

CONSTANT RATE INFUSIONS OF SODIUM ACETATE GIVEN TO VOLUNTEERS, AT 4 MMOL/KG/HR INCR PLASMA ACETATE BY ONLY 0.41 MMOL/L, INDICATING A HIGH ACETATE METABOLIZING CAPACITY IN MAN.

Readily metabolized outside the liver.

Associated Chemicals

Wikipedia

Heptachlo

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes

Cosmetics -> Buffering

Plastics -> Other functions -> Flame retardant; pigment

Plastics -> Polymer Type -> N.a.

Plastics -> Antistatic

Methods of Manufacturing

Produced by the action of acetic acid on alkali such as caustic soda or soda ash.

General Manufacturing Information

Textiles, apparel, and leather manufacturing

Synthetic Dye and Pigment Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

Food, beverage, and tobacco product manufacturing

Rubber Product Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Wholesale and Retail Trade

Acetic acid, sodium salt (1:1): ACTIVE

... /SODIUM ACETATE/ OFFERS NO REAL ADVANTAGE OVER BICARBONATE SOLN EXCEPT THAT IT IS CHEAPER & CAN BE STORED FOR LONGER PERIODS IN HOT CLIMATES.

IT IS A SUBSTANCE WHICH MIGRATES TO FOOD FROM PACKAGING MATERIALS.

... SODIUM ACETATE OINTMENT HAS PH OF 5 ... ABOUT SAME ACIDITY AS NORMAL SKIN. IT IS SOOTHING, PROTECTIVE OINTMENT WHICH MAY BE USED IN PLACE OF BORIC ACID OINTMENT.

Analytic Laboratory Methods

NIOSH Method: 173. Analyte: Sodium. Matrix: Air. Procedure: Atomic absorption spectrophotometry. This method has a detection limit of 0.0002 and sensitivity of 0.015 ug/ml. The working range for a precision better than 3% RSD/CV is 0.05-1.0 ug/ml. Interference: Spectral, ionization, chemical and physical interferences. /Sodium/

NIOSH Method: 7300. Analyte: Sodium. Matrix: Air. Procedure: Inductively coupled argon plasma, atomic emission spectroscopy. For sodium this method has an estimated detection limit of 10 ng/ml sample. The precision/RSD and the recovery are not determined. Applicability: The working range of this method is 0.005 to 2.0 mg/cu m for each element in a 500 liter air sample. Interferences: Spectral interferences. /Sodium/

Method 3111-Metals A. Direct Aspiration Atomic Absorption Spectrometry is used for the determination of sodium in water and wastewater. Using air/acetylene as the flame gas at a wavelength of 589.0 nm, the detection limit is 0.002 mg/l, with a sensitivity of 0.015 mg/l, at an optimum concentration range of 0.03-1 mg/l. /Sodium/

For more Analytic Laboratory Methods (Complete) data for SODIUM ACETATE (6 total), please visit the HSDB record page.

Interactions

IV SODIUM ACETATE DID NOT REVERSE MYOCARDIAL DEPRESSION INDUCED BY HALOTHANE WHEN ADMIN TO DOGS. ACETATE, A WELL-ESTABLISHED PERIPHERAL VASCULAR VASODILATOR, DID DECR LEFT VENTRICULAR & AORTIC PRESSURES.

Stability Shelf Life

Dates

Explore Compound Types